1-(4-Nitrophenyl)piperidine-3-carboxamide
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Overview
Description
1-(4-Nitrophenyl)piperidine-3-carboxamide is a chemical compound characterized by the presence of a piperidine ring substituted with a nitrophenyl group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Nitrophenyl)piperidine-3-carboxamide typically involves the reaction of 4-nitroaniline with piperidine-3-carboxylic acid. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond. The reaction conditions usually include a solvent like dichloromethane or dimethylformamide (DMF) and are conducted at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 1-(4-Nitrophenyl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium dithionite.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, sodium dithionite.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products:
- Reduction of the nitro group yields 1-(4-aminophenyl)piperidine-3-carboxamide.
- Substitution reactions can yield various substituted derivatives depending on the nucleophile used.
- Hydrolysis results in piperidine-3-carboxylic acid and 4-nitroaniline .
Scientific Research Applications
1-(4-Nitrophenyl)piperidine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is utilized in the study of enzyme inhibition and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of 1-(4-Nitrophenyl)piperidine-3-carboxamide largely depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The nitrophenyl group can participate in π-π interactions with aromatic residues in proteins, while the piperidine ring can enhance binding affinity through hydrophobic interactions. The carboxamide group can form hydrogen bonds with amino acid residues, contributing to the overall binding stability .
Comparison with Similar Compounds
1-(4-Nitrophenyl)piperidine-4-carboxamide: Similar structure but with the carboxamide group at the 4-position of the piperidine ring.
1-(4-Aminophenyl)piperidine-3-carboxamide: The amino derivative obtained by reducing the nitro group.
Piperidine-3-carboxamide derivatives: Various derivatives with different substituents on the piperidine ring.
Uniqueness: 1-(4-Nitrophenyl)piperidine-3-carboxamide is unique due to the presence of both the nitrophenyl and carboxamide groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in different research fields .
Properties
Molecular Formula |
C12H15N3O3 |
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Molecular Weight |
249.27 g/mol |
IUPAC Name |
1-(4-nitrophenyl)piperidine-3-carboxamide |
InChI |
InChI=1S/C12H15N3O3/c13-12(16)9-2-1-7-14(8-9)10-3-5-11(6-4-10)15(17)18/h3-6,9H,1-2,7-8H2,(H2,13,16) |
InChI Key |
NTSDGPDBGJEXNA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)N |
Origin of Product |
United States |
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